Dimethyl thiophosphonate

Description

The exact mass of the compound O,O-Dimethyl thiophosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

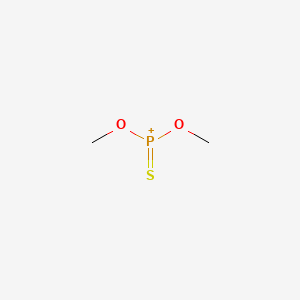

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy(sulfanylidene)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2PS/c1-3-5(6)4-2/h1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMJSMBVGAPGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[P+](=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2PS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974730 | |

| Record name | Dimethoxy(sulfanylidene)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5930-72-3, 68187-41-7 | |

| Record name | O,O-Dimethyl thiophosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethoxy(sulfanylidene)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,O-dimethyl thiophosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of Dimethyl Thiophosphonate Analogues

Precursor-Based Synthetic Routes

The creation of dimethyl thiophosphonate analogues relies on several key precursor-based synthetic strategies. These methods offer diverse pathways to access a range of thiophosphonate derivatives.

Synthesis from Dimethyl Phosphite (B83602) and Thionating Reagents

A primary and widely utilized method for the synthesis of this compound involves the reaction of dimethyl phosphite with a thionating agent. This approach directly converts the P=O bond of the phosphite into a P=S bond.

Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a cornerstone in the thionation of organophosphorus compounds. nih.govorganic-chemistry.org The reaction of dimethyl phosphite with Lawesson's reagent provides a direct route to this compound. ekb.egchemicalbook.com In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide. organic-chemistry.org This reactive species interacts with the carbonyl group of the dimethyl phosphite to form a thiaoxaphosphetane intermediate, which then undergoes cycloreversion to yield the desired thiophosphonate and a stable P=O byproduct. organic-chemistry.org

The reaction conditions for this thionation can be varied. For instance, the reaction can be carried out in benzene (B151609) with heating for a short duration (e.g., 0.75 hours) or at room temperature for an extended period (e.g., 30 days), with reported yields around 69%. chemicalbook.com The reaction rate of Lawesson's reagent is generally faster with ketones, amides, lactones, and lactams compared to esters, which may require specific conditions for effective transformation. nih.govorganic-chemistry.org

Table 1: Reaction Conditions for Lawesson's Reagent Mediated Thionation of Dimethyl Phosphite

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | Benzene | Not Specified |

| Temperature | Heating | Room Temperature |

| Duration | 0.75 hours | 30 days |

| Yield | 69% chemicalbook.com | Not Specified |

While Lawesson's reagent is highly effective, other thionating agents and protocols have been developed. Phosphorus pentasulfide (P₄S₁₀) is a classical thionating agent, though it often requires harsher reaction conditions compared to Lawesson's reagent. organic-chemistry.orgresearchgate.net The combination of phosphorus pentasulfide with hexamethyldisiloxane (B120664) (HMDO), known as Curphey's reagent, offers an alternative that can convert esters, lactones, amides, lactams, and ketones to their corresponding thiono derivatives with yields comparable or superior to those obtained with Lawesson's reagent. audreyli.commdpi.comnih.gov A key advantage of the P₄S₁₀/HMDO reagent is that the byproducts can often be removed by a simple hydrolytic workup or filtration, simplifying the purification process. audreyli.com Other notable thionating reagents include Davy's reagent, Heimgartner's reagent, and various combinations such as P₄S₁₀ with pyridine (B92270) (Bergman's reagent) or alumina (B75360) (Kaushik's reagent). mdpi.com

Synthesis from Hydrogen-Phosphinates

Dialkyl H-phosphonates, also known as dialkyl phosphites, are crucial precursors in the synthesis of various organophosphorus compounds, including α-hydroxyphosphonates through the Pudovik reaction. researchgate.netresearchgate.netmdpi.com The synthesis of dialkyl H-phosphonates can be achieved through the alcoholysis of phosphorus trichloride. researchgate.net These H-phosphinates can then serve as starting materials for further transformations, including thionation to yield the corresponding thiophosphonates. While the direct thionation of H-phosphinates is a viable route, much of the literature focuses on their conversion to other phosphonate (B1237965) derivatives which can then be thionated.

Synthesis from Cyanamides and Thiophosphates

The reaction of cyanamides with thiophosphates represents another synthetic pathway. While specific examples detailing the direct synthesis of this compound via this route are less common in the readily available literature, the general reactivity pattern of these functional groups suggests potential for the formation of P-S and P-N bonds, which are characteristic of certain thiophosphonate derivatives.

Industrial Production Methodologies for Related Organothiophosphorus Intermediates

On an industrial scale, the production of organothiophosphorus intermediates like dimethyl phosphite is a well-established process. One common method involves the reaction of methanol (B129727) and phosphorus trichloride. google.com This process typically includes esterification, neutralization, and rectification steps to achieve a high-purity product. The resulting dimethyl phosphite can then be used as a key raw material in the synthesis of various organophosphorus compounds, including pesticides like O,O-dimethyl-S-(N-methylcarbamoylmethyl) thiophosphate. google.com The optimization of these industrial processes focuses on maximizing yield and purity while minimizing waste, often involving the recycling of mother liquors. google.com

Stereoselective Synthetic Approaches

The synthesis of specific stereoisomers of this compound analogues is crucial for their application and study. Stereoselective methods, which control the three-dimensional arrangement of atoms, are paramount in achieving optically pure compounds. These approaches are broadly categorized into diastereoselective and enantioselective strategies.

Diastereoselective Addition to Chiral Imines

A prominent method for introducing chirality is the diastereoselective addition of dimethyl thiophosphite to imines that already contain a chiral center. This reaction forms a new stereocenter, and the inherent chirality of the imine influences the stereochemical outcome, leading to the preferential formation of one diastereomer over the other.

The choice of the chiral auxiliary group, a temporary stereogenic unit attached to the imine, is critical in determining the degree of diastereoselectivity. nih.gov Research has shown that different chiral auxiliaries, often derived from readily available natural compounds like amino acids, can lead to vastly different outcomes in the addition of dimethyl thiophosphite (DMTP) to benzaldimines. mdpi.com

The addition of DMTP to an imine derived from (S)-phenylglycinol, for instance, results in a high diastereomeric ratio of 83:17. mdpi.com Conversely, when the chiral auxiliary is derived from threonine methyl ester or alanine (B10760859) methyl ester, the selectivity is significantly lower and can even favor the opposite diastereomer. mdpi.com Auxiliaries derived from (R)-α-methylbenzylamine and (S)-serine methyl ester show intermediate levels of selectivity. mdpi.com These findings highlight the profound impact the auxiliary's structure has on the stereochemical course of the reaction. mdpi.com

Diastereoselectivity of Dimethyl Thiophosphite Addition to Benzaldimines with Various Chiral Auxiliaries

| Chiral Auxiliary Source | Diastereomeric Ratio | Yield (%) |

|---|---|---|

| (S)-phenylglycinol | 83:17 | 17-75 |

| (R)-α-methylbenzylamine | 78:22 | 17-75 |

| (S)-serine methyl ester | 73:27 | 17-75 |

| Alanine methyl ester | 61:39 | 17-75 |

| Threonine methyl ester | 38:62 | 17-75 |

Data sourced from a study on the diastereoselective addition of DMTP to benzaldimines. The yields varied after chromatography. mdpi.com

The mechanism controlling diastereoselectivity in the addition of nucleophiles like dimethyl thiophosphite to chiral imines is primarily governed by steric hindrance. The chiral auxiliary creates a biased steric environment around the imine's C=N double bond. The incoming nucleophile will preferentially attack from the less sterically hindered face, leading to the formation of the major diastereomer. dicp.ac.cn

Studies have demonstrated a correlation between the size of the alkyl group on the imine and the resulting diastereoselectivity. For imines derived from serine methyl ester, increasing the size of the alkyl group from acetaldehyde (B116499) to isobutyraldehyde (B47883) led to an increase in the diastereomeric ratio from 55:45 to 70:30. mdpi.com This suggests that a larger substituent enhances the steric bias, thereby improving the selectivity of the addition. The reaction is often conceptualized through models where the transition state of the less hindered approach is lower in energy, making it the favored pathway.

Enantioselective Methodologies

While diastereoselective methods rely on an existing chiral center, enantioselective methodologies create a chiral center in a prochiral substrate using a chiral catalyst. These methods are highly sought after as they can, in principle, generate enantiomerically pure products from achiral starting materials.

For the synthesis of chiral thiophosphonate analogues, various enantioselective strategies have been developed. These often involve the use of transition metal complexes with chiral ligands or organocatalysts. mdpi.comrsc.org Chiral phosphoramidite (B1245037) ligands, for example, have been successfully employed in iridium-catalyzed asymmetric reductive aminations and other transformations to produce chiral amines with high enantiomeric excess. rsc.orgnih.gov These methodologies could be adapted for the synthesis of chiral aminophosphonates.

Furthermore, chiral Brønsted acids, such as those derived from BINOL or P-stereogenic thiophosphorus acids, can act as powerful organocatalysts. mdpi.comdigitellinc.com They activate imines towards nucleophilic attack by forming a chiral pocket around the reaction center, guiding the approach of the phosphite nucleophile to one face of the imine, thus inducing high enantioselectivity. mdpi.comdigitellinc.com The development of these catalytic systems is a key area of research for producing optically active phosphorus compounds. nih.gov

Formation as a Metabolite in Environmental Systems

This compound (DMTP) is not only a synthetic building block but also a significant compound in environmental science and toxicology. It is a principal metabolite of several widely used organophosphate (OP) pesticides. nih.govmdpi.com The presence of DMTP in biological samples, such as urine, is a reliable biomarker for assessing human exposure to these pesticides. nih.gov

OP pesticides like malathion (B1675926) and dimethoate (B1670662) undergo biotransformation in the body and in the environment. rsc.orgcambridgenetwork.co.uk These processes, often catalyzed by cytochrome P450 enzymes, break down the parent pesticide into various smaller molecules, including dialkylphosphates (DAPs). rsc.org this compound is one of the six major DAP metabolites monitored to gauge cumulative exposure to organophosphates. nih.gov Its detection in human biomonitoring studies provides a valuable tool for identifying populations at high risk of exposure, such as agricultural workers and their families. mdpi.com The degradation of pesticides like dimethoate in soil and water under various conditions can also lead to the formation of such metabolites, contributing to their environmental persistence and distribution. cambridgenetwork.co.uk

Chemical Reactivity and Mechanistic Studies of Dimethyl Thiophosphonate

Addition Reactions

Dimethyl thiophosphonate (DMTP) exhibits notable reactivity in various addition reactions, positioning it as a valuable reagent in organic synthesis. Its utility is particularly evident in its reactions with unsaturated systems, carbonyl compounds, imines, and olefins.

Michael Addition to Unsaturated Systems

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. DMTP serves as an effective nucleophile in this context, readily adding to various activated alkenes.

Reaction with Acrylonitrile (B1666552) and Acrylates

The relative reactivity of different Michael acceptors in the presence of a thiol and an amine catalyst follows a general trend, with acrylonitrile showing significant reactivity. researchgate.net This highlights the synthetic potential of DMTP in creating functionalized phosphonothioates from readily available starting materials.

Catalyst Influence on Reaction Efficiency

The efficiency of the Michael addition of thiols to unsaturated systems is significantly influenced by the choice of catalyst. Both amine and phosphine-based catalysts have been shown to be effective. rsc.org Primary and tertiary amines can catalyze the reaction, though they may require longer reaction times to achieve high conversion. rsc.org

In contrast, certain phosphine (B1218219) catalysts, such as dimethylphenylphosphine (B1211355) (DMPP) and tris-(2-carboxyethyl)phosphine (TCEP), have demonstrated high efficiency, leading to complete conversion in a much shorter timeframe. rsc.org The catalytic activity of these phosphines is notable even at low concentrations. researchgate.net The choice of catalyst can also be crucial in controlling side reactions, as some catalysts can also add to the vinyl group, leading to by-product formation. rsc.org The development of bifunctional catalysts, such as those based on iminophosphorane, has further expanded the scope and efficiency of sulfa-Michael additions, even with less reactive substrates. nih.govrsc.org

Addition to Aldehydes and Ketones

The addition of nucleophiles to aldehydes and ketones is a fundamental transformation in organic chemistry. youtube.comyoutube.com this compound can add to the carbonyl carbon of aldehydes and ketones, although this reaction is less commonly reported in comparison to its addition to imines. The electrophilic carbon of the carbonyl group is susceptible to attack by the nucleophilic phosphorus or sulfur atom of DMTP. The reaction is typically catalyzed by an acid or a base. Acid catalysis proceeds by protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. youtube.com

Addition to Imines

The addition of this compound to imines is a well-established method for the synthesis of α-aminophosphonothionates. acs.orgacs.orgnih.gov This reaction is of significant interest due to the biological importance of α-aminophosphonic acids, which are analogues of α-amino acids. acs.org

The reaction proceeds readily, often at room temperature or 0 °C, and can provide good to high yields of the desired products. acs.orgacs.org The use of chiral auxiliaries on the imine nitrogen allows for diastereoselective additions, providing a route to enantiomerically enriched α-aminophosphonothionates. acs.orgacs.orgnih.gov

The diastereoselectivity of the addition is influenced by the nature of the chiral auxiliary. For instance, the addition of DMTP to the benzaldimine derived from (S)-phenylglycinol affords a high diastereomeric ratio, while other auxiliaries like threonine methyl ester and alanine (B10760859) methyl ester result in lower selectivity. acs.orgnih.gov The size of the alkyl group on the imine also plays a role in the diastereoselectivity of the reaction. acs.orgnih.gov

Table 1: Diastereoselective Addition of DMTP to Chiral Imines

| Chiral Auxiliary on Benzaldimine | Diastereomeric Ratio | Isolated Yield (%) |

|---|---|---|

| (S)-Phenylglycinol | 83:17 | 17-75 |

| (R)-α-Methylbenzylamine | 78:22 | 17-75 |

| (S)-Serine methyl ester | 73:27 | 17-75 |

| Alanine methyl ester | 61:39 | 17-75 |

| Threonine methyl ester | 38:62 | 17-75 |

Data sourced from research on the diastereoselective addition of DMTP to benzaldimines bearing chiral auxiliary groups. acs.orgacs.orgnih.gov

Addition to Olefins

The addition of compounds containing a P-H bond across a carbon-carbon double bond, known as hydrophosphonylation, is a versatile method for forming carbon-phosphorus bonds. While the addition of dialkyl phosphites to olefins is a well-known reaction, the analogous addition of this compound is also a feasible process.

This reaction can proceed via a radical mechanism, often initiated by radical initiators, or through a base-catalyzed nucleophilic addition, similar to the Michael addition to activated olefins. rsc.org The specific conditions required for the addition of DMTP to a given olefin will depend on the nature of the olefin itself, particularly the presence of activating groups. For unactivated olefins, radical pathways are often necessary. rsc.org The addition to activated olefins, such as nitro-olefins, can be achieved using organocatalysts. rsc.orgmanchester.ac.uk

Thiono-Thiolo Rearrangement Studies

The thiono-thiolo rearrangement is a characteristic reaction of organothiophosphate compounds like this compound. This isomerization involves the migration of an alkyl or aryl group from an oxygen atom to the sulfur atom, converting the thiono isomer (P=S) to the more stable thiolo isomer (P=O).

Recent studies have revisited the long-held understanding of this rearrangement, suggesting that the true nature of the reaction is more complex than previously thought. tandfonline.com Investigations into the rearrangement of several organothiophosphates have revealed that multiple competing decomposition reactions occur simultaneously upon heating or over extended periods at lower temperatures. tandfonline.com The thiono-thiolo isomerization reactions for these compounds were found to follow first-order kinetics, independent of temperature, initial concentration, and the solvent used (e.g., methanol (B129727), acetonitrile, and acetone). tandfonline.com

Kinetic parameters for these rearrangements have been determined using the Arrhenius and Eyring equations, with time scales ranging from hours to days. The chemical structure of the specific organophosphate influences whether the rearrangement is favored or hindered. tandfonline.com For certain Amiton-like organothiophosphates, the identification of a decomposition product suggests that an intermolecular transition state best describes the thiono-thiolo rearrangement for this class of compounds. tandfonline.com

Further research using electrospray ionization ion trap mass spectrometry on isotopically labeled dimethyl methylphosphono and trimethyl phosphoro thionates and thiolates has provided deeper mechanistic insights. These studies indicate that the thiono and thiolo isomeric structures of the sulfur-containing ions have very similar energies and readily interconvert. soton.ac.uk Electronic structure calculations at the DFT-B3LYP level support the proposed mechanisms for many of the fragmentation patterns observed, showing that the methyl migration implicit in the thiono-thiolo interconversion occurs directly. soton.ac.uk

It has also been noted that in the isomerization of O-alkyl phosphorodichloridothioates, four different reactions can occur simultaneously: rearrangement, decomposition, disproportionation, and hydrolysis. jlu.edu.cn

Hydrolysis and Degradation Pathways

The breakdown of this compound in the environment is a critical area of study, with hydrolysis, microbial action, and photolysis being the primary degradation pathways.

The rate of hydrolysis of organophosphorus compounds is significantly influenced by pH. For instance, the hydrolysis of O,O-dimethyl-O''-p-nitrophenyl thiophosphonate demonstrates this pH dependency. In alkaline solutions with NaOD concentrations of 5.33 mM, 33.33 mM, and 100 mM, the pseudo-first-order rate constants were determined to be 1.9 x 10⁻⁴ min⁻¹, 1.4 x 10⁻³ min⁻¹, and 3.8 x 10⁻³ min⁻¹, respectively. researchgate.net The second-order hydrolysis rate constant derived from these experiments was 3.90 x 10⁻⁵ mM⁻¹ min⁻¹. researchgate.net This data highlights the increased rate of hydrolysis under more alkaline conditions.

Studies on similar compounds, like dimethyl hydrogen phosphite (B83602) (DMHP), also reveal pH-dependent stability. In aqueous solutions, DMHP remains stable for a period before degradation begins, eventually reaching a point where 10-20% of the original concentration remains with minimal further decomposition. researchgate.netnih.gov At a 10% concentration in a 0.1M phosphate (B84403) buffer at pH 7.4 and 37°C, DMHP was stable for 3.6 hours. researchgate.netnih.gov This stability period increased at lower temperatures, lower concentrations, and in slightly more alkaline conditions (pH 8). researchgate.netnih.gov Once degradation commenced, it followed first-order kinetics with a half-life of 2.4 hours under the specified conditions. researchgate.netnih.gov

The hydrolysis of uridine (B1682114) 2'-, 3'-, and 5'-phosphoromonothioates (UMPS) also shows pH-dependent behavior. Under slightly acidic conditions (pH 2–5), they undergo pH-independent dethiophosphorylation. rsc.org However, at a pH above 5 (greater than the pKa2 of the thiophosphate moiety), the rate of dethiophosphorylation decreases as the basicity of the solution increases. rsc.org

The table below summarizes the effect of pH on the hydrolysis rate constants of O,O-dimethyl-O''-p-nitrophenyl thiophosphonate.

| NaOD Concentration (mM) | Pseudo-first Order Rate Constant (min⁻¹) |

| 5.33 | 1.9 x 10⁻⁴ |

| 33.33 | 1.4 x 10⁻³ |

| 100 | 3.8 x 10⁻³ |

Data from a study on O,O-dimethyl-O''-p-nitrophenyl thiophosphonate hydrolysis. researchgate.net

Microorganisms play a crucial role in the breakdown of organophosphorus compounds in the environment. nih.gov Many soil bacteria have been isolated and characterized for their ability to degrade these compounds, often using them as a source of phosphorus or carbon. nih.gov The process of bioremediation, which utilizes these microbial capabilities, is considered an effective method for removing such contaminants, as it often leads to their complete mineralization. nih.gov

For example, activated sludge has been shown to effectively degrade O,O-dimethyl phosphorodithioate. nih.gov When acclimated, this sludge can degrade 500 mg/L of the compound within 7 hours, with an optimal pH range of 6.5-7.0 for this degradation. nih.gov Similarly, the endosymbiotic bacterium Xenorhabdus indica has demonstrated high efficiency in degrading dimethyl phthalate (B1215562) (DMP), achieving 98.75% degradation by the ninth day of incubation. researchgate.net This degradation was correlated with the activity of the carboxyl esterase enzyme. researchgate.net

The bacterium Thiobacillus thioparus, when immobilized in a biotrickling filter, has been used to eliminate gaseous dimethyl sulphide (DMS). researchgate.net This demonstrates the diverse range of microorganisms capable of degrading sulfur-containing organic compounds.

Photolytic degradation, or the breakdown of compounds by light, is another important environmental fate for this compound and related compounds. Studies on the photocatalytic oxidation of dimethyl methylphosphonate (B1257008) (DMMP), a simulant for nerve agents, have shown that its mineralization can be enhanced. nih.gov

In the presence of low-frequency ultrasound (20 kHz), the rate of photocatalytic mineralization of DMMP increases. This enhancement is not due to the deagglomeration of the TiO₂ photocatalyst but is associated with improved mass transport of the reactants. nih.gov Interestingly, the same intermediate non-volatile products are detected in both photocatalytic and sonophotocatalytic degradation. A kinetic model suggests that the apparent rate constants for all stages of DMMP mineralization increase with sonication. nih.gov Furthermore, ultrasonication appears to open up a reaction route for DMMP mineralization that does not involve the formation of intermediate products, which is attributed to enhanced mass transport of DMMP into the micropores and onto the surface of the TiO₂. nih.gov

Oxidation Reactions

The oxidation of this compound and its analogs is a key transformation pathway. The decomposition of dimethyl methylphosphonate (DMMP) on a rutile TiO₂(110) surface has been studied using temperature-programmed desorption (TPD) and density functional theory (DFT). rsc.org While molecular desorption is the predominant process, a small fraction undergoes decomposition to methanol and formaldehyde (B43269) at around 650 K. rsc.org The presence of oxygen vacancies on the TiO₂ surface is believed to play a crucial role as active sites for these reactions. rsc.org

Metal oxides like CeO₂, CuO, and bimetallic CuO/CeO₂ catalysts have been shown to be effective in the catalytic oxidative decomposition of DMMP. mdpi.com The redox couple of the metal ions in these catalysts can provide a low-energy pathway for the oxidation reaction. The bimetallic CuO/CeO₂ catalysts, in particular, show significantly improved oxidation activity due to the synergistic interaction between copper and cerium. mdpi.com The reaction pathway on these surfaces often involves the nucleophilic attack of surface hydroxyl groups on the phosphorus atom, leading to the breaking of the P-OCH₃ bond and the formation of methanol. mdpi.com Further oxidation can lead to products like CO, CO₂, and POₓ. mdpi.com

Substitution Reactions

Substitution reactions are fundamental to the chemistry of phosphonates and their derivatives. For instance, the hydroxy group at the α-carbon of α-hydroxyphosphonates can be replaced by a halogen atom. mdpi.com More significantly, α-hydroxyphosphonates can undergo nucleophilic substitution with primary or secondary amines to form α-aminophosphonates, which are also a class of potentially bioactive compounds. mdpi.com This reaction can be facilitated by microwave assistance. mdpi.com

Furthermore, α-hydroxyphosphonates can participate in Friedel-Crafts alkylation reactions in the presence of an acid catalyst like FeCl₃ or HOTf, leading to the formation of α,α-diarylphosphonates. mdpi.com

Dealkylation Processes

The cleavage of the ester linkages in this compound, a process known as dealkylation, is a significant transformation that yields valuable acidic phosphorus compounds. This process can be initiated through various reagents and mechanisms, primarily through the action of silylating agents or by nucleophilic attack. These dealkylation methods are crucial for the synthesis of mono- or di-acidic thiophosphates, which are important intermediates in various chemical syntheses.

The dealkylation of phosphonate (B1237965) esters using silylating agents, particularly trimethylsilyl (B98337) halides, is a well-established and efficient method. This process is also applicable to thiophosphonates like this compound. The reaction proceeds via the formation of a transient silyl (B83357) ester, which is subsequently hydrolyzed to the corresponding phosphonic or thiophosphonic acid.

The most commonly employed reagents for this transformation are trimethylbromosilane (TMSBr) and trimethylchlorosilane (TMSCl). TMSBr is generally more reactive than TMSCl, often allowing for dealkylation under milder conditions. The reaction with TMSCl can be sluggish but can be accelerated by the addition of an iodide salt, such as sodium iodide, or by conducting the reaction at elevated temperatures in a sealed vessel. researchgate.net

The general mechanism for the silylation-induced dealkylation of this compound involves the nucleophilic attack of the sulfur or oxygen atom of the thiophosphonate on the silicon atom of the trimethylsilyl halide. This is followed by the departure of a halide ion, which then attacks one of the methyl groups in an SN2 reaction, leading to the formation of a silylated thiophosphate intermediate and a methyl halide. Subsequent hydrolysis of the silyl ester yields the dealkylated thiophosphonic acid.

General Reaction Scheme: (CH₃O)₂P(S)OH + (CH₃)₃SiX → (CH₃O)( (CH₃)₃SiO)P(S)OH + CH₃X (CH₃O)( (CH₃)₃SiO)P(S)OH + H₂O → (CH₃O)(HO)P(S)OH + (CH₃)₃SiOH

The table below summarizes typical reaction conditions for the dealkylation of various dialkyl phosphonates using trimethylsilyl halides, which are analogous to the expected conditions for this compound.

| Substrate (Analogous) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diethyl Phenylphosphonate | TMSBr | Neat | Room Temp | 2 | >95 | researchgate.net |

| Diethyl Benzylphosphonate | TMSCl/NaI | Acetonitrile | Reflux | 0.5 | 98 | researchgate.net |

| Diethyl Allylphosphonate | TMSCl | Chlorobenzene | 130-140 | 12 | >95 | researchgate.net |

Interactive Data Table

Dealkylation of this compound can also be achieved through the action of strong nucleophiles. This process typically involves an SN2 attack of the nucleophile on one of the methyl groups of the ester, leading to the displacement of a monomethyl thiophosphonate salt.

A variety of nucleophiles can be employed for this purpose, with thiolates being particularly effective. For instance, sodium ethanethiolate (NaSEt) has been demonstrated to be a potent reagent for the demethylation of dimethyl phosphonate esters, and similar reactivity is expected with this compound. Current time information in Bangalore, IN.nih.gov The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.

The mechanism involves the direct attack of the ethanethiolate anion on a methyl group of the this compound, forming methyl ethyl sulfide (B99878) and the sodium salt of O-methyl thiophosphonate. If a second equivalent of the nucleophile is used, further dealkylation can occur to yield the disodium (B8443419) salt of thiophosphonic acid.

General Reaction Scheme: (CH₃O)₂P(S)OH + NaSEt → [CH₃O(O)P(S)O]⁻Na⁺ + CH₃SEt

Research on the demethylation of nucleoside dimethyl phosphonates using sodium ethanethiolate has shown this method to be efficient, providing the fully demethylated product in good yields. Current time information in Bangalore, IN. The conditions for this transformation can be adapted for this compound.

The following table presents data on the nucleophile-mediated demethylation of a nucleoside dimethyl phosphonate, which serves as a model for the dealkylation of this compound.

| Reagent | Solvent | Temperature (°C) | Time (days) | Product | Reference |

| Sodium Ethanethiolate | Anhydrous DMF | 100 | 2 | Fully demethylated product | Current time information in Bangalore, IN. |

Interactive Data Table

Spectroscopic Characterization Methodologies for Dimethyl Thiophosphonate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of organophosphorus compounds like dimethyl thiophosphonate. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical structure and connectivity of atoms within the molecule.

Phosphorus-31 (³¹P) NMR Chemical Shifts and Coupling Constants

Phosphorus-31 NMR is particularly powerful for characterizing thiophosphates due to the high natural abundance and sensitivity of the ³¹P nucleus. The chemical shift (δ) of the phosphorus atom is highly sensitive to its local electronic environment. In thiophosphate compounds, the replacement of a non-esterified oxygen atom with sulfur leads to a significant downfield shift compared to their phosphate (B84403) analogs. This substantial difference in chemical shifts, often in the range of 55-60 ppm, allows for clear differentiation between phosphate and thiophosphate species. researchgate.net

For thiophosphate groups, the ³¹P NMR chemical shifts are typically observed in the range of δ ~50–60 ppm. The precise chemical shift can be influenced by factors such as the solvent, the presence of other functional groups, and molecular dynamics. nih.gov Theoretical calculations have shown that both explicit solvent effects and relativistic effects, particularly spin-orbit coupling, are crucial for accurately predicting ³¹P NMR shifts in thiophosphates. nih.gov

Coupling constants (J-couplings) between phosphorus and adjacent nuclei, such as protons (¹H) and carbon-13 (¹³C), provide valuable information about the through-bond connectivity and dihedral angles. While specific J-coupling values for this compound are not extensively detailed in the provided context, studies on related thiophosphate nucleotides demonstrate that the coupling constants between the phosphorus atom bonded to sulfur and adjacent phosphorus atoms are significantly increased compared to their non-thiolated counterparts. uni-bayreuth.de

Table 1: Representative ³¹P NMR Data for Thiophosphate Moieties

| Feature | Typical Value/Observation | Reference |

|---|---|---|

| Chemical Shift (δ) | ~50–60 ppm | |

| Distinguishing Feature | Significant downfield shift (~55-60 ppm) compared to phosphate analogs | researchgate.net |

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information about the hydrogen atoms within the this compound molecule. The spectrum would be expected to show a signal corresponding to the methyl (CH₃) protons. The chemical shift of these protons is influenced by the electronegativity of the adjacent oxygen and phosphorus atoms. The signal will appear as a doublet due to coupling with the phosphorus-31 nucleus (²JP-H). The integration of the peak area would correspond to the six protons of the two methyl groups.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy is used to identify the carbon framework of the molecule. For this compound, a single signal would be expected for the two equivalent methyl carbons. Similar to ¹H NMR, this signal would be split into a doublet due to coupling with the phosphorus-31 nucleus (¹JP-C). Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to confirm the presence of methyl (CH₃) groups. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound. It is also extensively used for the quantification of this compound, a key metabolite of many organophosphate pesticides, in biological and environmental samples. nih.govresearchgate.net

In mass spectrometric analysis, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm the molecular weight of this compound (126.11 g/mol ). sigmaaldrich.com Fragmentation patterns observed in the mass spectrum can provide further structural information.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method for the sensitive and selective detection of this compound in complex matrices like urine. nih.gov This technique offers high specificity, which is crucial for resolving it from other structurally similar organophosphate metabolites.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different chemical bonds. For this compound, key vibrational bands include:

P=S stretching: This vibration is characteristic of thiophosphate compounds and typically appears in the region of 650–750 cm⁻¹.

P-O-C stretching: The stretching vibrations of the phosphorus-oxygen-carbon bonds are expected in the range of 950–1050 cm⁻¹.

C-H stretching and bending: Vibrations associated with the methyl groups will also be present in the spectra. osti.govscifiniti.com

These vibrational spectroscopy techniques are instrumental in confirming the presence of the key functional groups within the this compound structure.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| P=S Stretch | 650–750 |

| P-O-C Stretch | 950–1050 | |

Computational Chemistry Approaches to Dimethyl Thiophosphonate Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical (QM) calculations are foundational in computational chemistry for providing a detailed description of the electronic structure of molecules. unipd.it These methods solve the Schrödinger equation (or its relativistic counterpart, the Dirac equation) to determine the energy and wavefunction of a system, from which various molecular properties can be derived. diva-portal.org For systems like dimethyl thiophosphonate, QM calculations can elucidate electronic structure, molecular geometry, and reaction energetics. unipd.itdiva-portal.org The choice of a specific QM method often involves a trade-off between computational cost and accuracy. unipd.it

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a widely used QM method in chemistry due to its favorable balance of accuracy and computational efficiency. unipd.itnih.gov DFT is used to study the electronic and geometric structures of molecules. nih.gov Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable, which simplifies the calculations significantly. aps.orgaps.org Various exchange-correlation functionals are available within DFT, and their performance can vary depending on the system and property being investigated. nih.govul.pt For organophosphorus compounds, DFT has been employed to study molecular structures, electronic properties, and reactivity. researchgate.netnih.govrsc.org For instance, studies on related organophosphorus compounds have utilized DFT to investigate their electronic and geometric structures. nih.gov

Bond dissociation energy (BDE) is a key thermochemical property that quantifies the strength of a chemical bond. nih.gov DFT is a common tool for predicting BDEs. nih.govbeilstein-journals.org The accuracy of DFT-calculated BDEs is highly dependent on the chosen functional and basis set. nih.govul.pt Studies have shown that hybrid functionals, such as B3LYP, M06-2X, and M05-2X, often provide reliable BDE predictions for various organic molecules when used with a sufficiently large basis set. nih.govstackexchange.com The general procedure involves optimizing the geometry of the molecule and the resulting radical fragments, followed by calculating their energies to determine the BDE. nih.govstackexchange.com While some functionals may underestimate BDEs when using bond homolysis reactions directly, employing isodesmic reactions can improve accuracy. ul.pt

Table 1: Comparison of DFT Functionals for BDE Calculations of C-H Bonds in Select Ethers

| Functional | Mean Unsigned Error (kcal/mol) | Maximum Absolute Error (kcal/mol) |

|---|---|---|

| B3P86 | Acceptable performance | - |

| M06-2X | 1.2 - 1.5 | 3.8% |

| M05-2X | 1.2 - 1.5 | 5.5% |

| M08-HX | 1.2 - 1.5 | 3.9% |

Data derived from studies on various organic compounds, indicating general performance trends of different functionals. nih.govul.pt

High-Level Ab Initio Calculations

For situations requiring very high accuracy, more computationally intensive ab initio methods are employed. rutgers.edu These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are based on systematically improving upon the Hartree-Fock approximation. nih.govresearchgate.net High-level methods like the W1X-1 composite method have been used to create benchmark thermochemical databases for various compounds. nih.gov These calculations often involve large basis sets and corrections for various effects to achieve "chemical accuracy" (typically within 1 kcal/mol of experimental values). rutgers.edursc.org While computationally expensive, these methods are invaluable for validating results from more approximate methods like DFT and for studying systems where DFT may not be sufficiently accurate. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of molecules. nih.govbiorxiv.org These simulations are particularly useful for exploring the behavior of large biomolecular systems and can complement experimental techniques. nih.gov

Force Field Development and Validation

MD simulations rely on a set of empirical potential energy functions, known as a force field, to describe the interactions between atoms. biorxiv.orgpeerj.com The accuracy of an MD simulation is critically dependent on the quality of the force field used. nih.gov Force field development involves parameterizing these functions to reproduce experimental data and/or high-level QM calculations. nih.gov Validation is a crucial step where the force field's ability to predict properties for a diverse range of systems is tested. nih.gov For organophosphorus compounds, force fields like MMFF94 have been used to model their structures. cnr.itmdpi.comsciforum.net Specific parameters for the thiophosphate group can be developed using QM calculations to derive partial charges, for example, by calculating the electrostatic potential of a model compound like dimethyl thiophosphate. biorxiv.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods offer a powerful approach to study chemical processes in large, complex systems like enzymes or solutions. nih.govkit.edu In this approach, the chemically active region of the system (e.g., the reacting molecules) is treated with a high-accuracy QM method, while the surrounding environment (e.g., solvent or protein) is described by a computationally less expensive MM force field. diva-portal.orgbiorxiv.orgkit.edu This partitioning allows for the accurate modeling of chemical reactions and electronic properties within a large molecular system without the prohibitive cost of a full QM calculation. biorxiv.orgnih.govletifmones.com QM/MM methods have become an essential tool in computational chemistry and are widely used to study reaction mechanisms, ligand binding, and spectroscopic properties in biomolecular systems. nih.govkit.edu These methods can also be used to help validate the force fields used in classical MD simulations. biorxiv.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dimethyl thiophosphate |

| O,O-diethyl thiophosphate |

| 5,5-dimethyl-2-mercapto-1,3,2-dioxaphosphorinane 2-oxide |

| Diethylphosphate |

| 5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide |

| Phenylphosphonic dichloride |

| 4-hydroxybenzenesulfonamide |

| Dimethyl ether |

| Tetrahydrofuran |

| 1,4-dioxane |

Computational Prediction of Molecular Interactions

Computational chemistry has emerged as a powerful tool for investigating the intricate world of molecular interactions involving this compound (DMTP). Through the use of sophisticated theoretical models and computational methods, researchers can predict and analyze the non-covalent forces that govern the behavior of DMTP in various chemical and biological environments. These computational approaches provide insights that are often difficult or impossible to obtain through experimental means alone.

The primary methods employed in the study of DMTP's molecular interactions include Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. DFT calculations are particularly useful for determining the optimized geometries and interaction energies of small molecular systems with high accuracy. Functionals such as M06-2X and B3LYP, combined with basis sets like 6-311++G(d,p), are frequently used to model the electronic structure and energetics of these interactions. researchgate.net For larger, more complex systems, MD simulations, often employing force fields like AMBER, provide a means to study the dynamic behavior of DMTP and its interactions with surrounding molecules over time. biorxiv.org

A significant focus of computational studies on thiophosphates, including analogs of DMTP, has been the characterization of hydrogen bonds and other non-covalent interactions. For instance, in a study on a related diethyl thiophosphate derivative, DFT calculations at the M06-2X/6-311++G(d,p) level of theory were used to evaluate the strength of N-H···S and N-H···π hydrogen bonds. researchgate.net Such studies provide a framework for understanding the types of interactions DMTP can participate in.

Research has also delved into the interaction of DMTP with biologically relevant molecules. For example, quantum mechanical (QM) and molecular mechanics (MM) calculations have been used to study the interactions between DMTP and components of nucleic acids, such as methyl-uracil (MU). biorxiv.org These studies are crucial for understanding the effects of thiophosphate modifications in RNA and DNA. Interaction energy scans, where the distance and orientation between DMTP and an interacting partner are systematically varied, allow for the mapping of the potential energy surface and the identification of the most stable configurations. biorxiv.org

Furthermore, Symmetry-Adapted Perturbation Theory (SAPT) has been employed to decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. biorxiv.org This level of detail allows researchers to understand the fundamental nature of the forces driving the interaction. For example, analysis of the anion-π interaction between DMTP and methyl-uracil revealed the relative contributions of electrostatic and induction forces. biorxiv.org

The interaction of DMTP with solvent molecules, particularly water, has also been a subject of computational investigation. Understanding these interactions is fundamental, as they dictate the solubility and behavior of DMTP in aqueous environments. QM and MM distance scans between DMTP and water molecules have been performed to assess the accuracy of existing force fields and to better represent these interactions in simulations. biorxiv.org

The following tables summarize key findings from computational studies on the molecular interactions of dimethyl thiophosphate and related compounds.

Table 1: Calculated Interaction Parameters for Dimethyl Thiophosphate (DMTP) with Methyl-Uracil (MU)

| Interacting Pair | Computational Method | Key Finding | Source |

| DMTP - MU | QM/MM, SAPT | The anion-π interaction is a key stabilizing factor. | biorxiv.org |

| DMTP - MU | QM Interaction Energy Scans | The electrostatic component contributes significantly to the interaction. | biorxiv.org |

Table 2: Computational Methods Used in the Study of Thiophosphate Interactions

Coordination Chemistry of Dimethyl Thiophosphonate Ligands

Complex Formation with Metal Ions

Dimethyl thiophosphonate and its derivatives act as versatile ligands, forming stable complexes with a variety of metal ions. This ability is central to their use in catalysis and materials science. The formation of these complexes often involves the displacement of other ligands or the direct reaction with metal salts.

This compound and analogous thiophosphorus ligands readily form complexes with transition metals. The coordination can result in mononuclear, dinuclear, or polynuclear structures, with coordination numbers typically being four or six. researchgate.net

For instance, nickel(II) complexes with dithiophosphate (B1263838) and monothiophosphonate ligands have been synthesized and characterized. researchgate.net Studies on Ni(II) complexes with ligands such as O-alkyldithiophosphonates reveal distorted square pyramidal geometries where the thiophosphonate ligand acts as a chelating S,S-donor. researchgate.net Similarly, Co(II) and Ni(II) complexes with other sulfur-containing ligands have been studied, showing various coordination geometries, including distorted octahedral and pentagonal bipyramidal structures. rsc.orgmdpi.com

The synthesis of these complexes can be achieved through various methods, including the reaction of metal halides with the thiophosphonate ligand or its salts. mdpi.com For example, complexes of Co(II) and Ni(II) with thiocarbonohydrazone, which also contains a sulfur donor atom, have been synthesized and characterized, demonstrating the formation of octahedral complexes. nih.gov

Interactive Table: Examples of Transition Metal Complexes with Thiophosphonate-Related Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Nickel(II) | O-alkyldithiophosphonate | Distorted square pyramidal | researchgate.net |

| Cobalt(II) | Aromatic macrocyclic triamide | Distorted pentagonal bipyramidal | rsc.org |

| Nickel(II) | Aromatic macrocyclic triamide | Distorted octahedral | rsc.org |

| Cobalt(II) | Thiocarbonohydrazone | Octahedral | nih.gov |

| Nickel(II) | Thiocarbonohydrazone | Octahedral | nih.gov |

The coordination chemistry of thiophosphonate ligands extends to lanthanide ions. researchgate.net These complexes are of interest for various applications, including their potential use as simulants for chemical warfare agents and in materials science. researchgate.net The synthesis of lanthanide thiophosphate complexes often involves reacting lanthanide salts with a source of the thiophosphate ligand. researchgate.net

For example, a series of organothiophosphate compounds structurally analogous to V-series nerve agents were synthesized and their binding behavior with a europium(III) complex was studied. researchgate.net While some thiophosphate pesticides did not displace existing ligands, this research highlights the potential for designing specific thiophosphate ligands for lanthanide coordination. researchgate.net

The formation of lanthanide complexes is not always straightforward. In some cases, the solvent can play a crucial role, and displacement of the thiophosphonate ligand by solvent molecules like dimethyl sulfoxide (B87167) (DMSO) has been observed. d-nb.info This underscores the importance of solvent choice in the synthesis of these complexes. d-nb.infoosti.gov

Ligand Binding Modes and Stereochemistry in Complexes

These ligands can act as monodentate, bidentate chelating, or bridging ligands. scirp.org The specific binding mode often depends on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. For example, in many dithiophosphate complexes, the ligand chelates to the metal center through both sulfur atoms. researchgate.net However, small shifts in phosphorus-31 NMR spectra for some bis(cyclopentadienyl)titanium(IV) bis(O,O'-dialkyl and alkylenedithiophosphate) complexes have been interpreted as indicative of monodentate behavior. scirp.org

The stereochemistry of the resulting complexes can be quite complex, with the possibility of chiral centers at the phosphorus atom and the metal center. researchgate.netmdpi.com The arrangement of ligands around the metal ion can lead to various isomers, including linkage isomers where the same ligand coordinates through different donor atoms. acs.org

Spectroscopic and Structural Analysis of Coordination Compounds

A variety of spectroscopic and structural techniques are employed to characterize this compound coordination compounds. These methods provide crucial information about the ligand binding modes, coordination geometry, and electronic properties of the complexes.

Common spectroscopic techniques include:

Infrared (IR) Spectroscopy : Used to identify the vibrational modes of the thiophosphonate ligand and to probe changes upon coordination to a metal ion. nih.govscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Particularly ³¹P NMR, is a powerful tool for studying the coordination environment of the phosphorus atom. scirp.orgacs.org ¹H and ¹³C NMR are also used to characterize the organic part of the ligand. scirp.org

UV-Visible Spectroscopy : Provides information about the electronic transitions within the complex and can be used to infer the coordination geometry of the metal ion. researchgate.net

X-ray crystallographic studies have revealed a wide range of structures for metal thiophosphate complexes. For instance, the crystal structure of a mixed-metal thiophosphate, Nb₁.₁₈V₀.₈₂PS₁₀, showed a two-dimensional layered structure. nih.gov In the case of zinc dialkyldithiophosphate (ZDDP) complexes, which are widely used as lubricant additives, X-ray crystallography has identified both polymeric and binuclear structures. mdpi.com The structure of a tetraamminecobalt(III) complex with dihydrogen tripolyphosphate has served as a model for metal-nucleoside polyphosphate complexes. acs.org

Interactive Table: Crystallographic Data for Selected Metal Thiophosphate and Related Complexes

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| Nb₁.₁₈V₀.₈₂PS₁₀ | - | - | Two-dimensional layered structure | nih.gov |

| [Dy(bipy)₂Cl₂(OH₂)₂]Cl·H₂O | Cubic | I23 | Chiral crystal structure | mdpi.com |

| [La₂(phen)₂(O₂CCH₃)₄(NO₃)₂] | Triclinic | P-1 | Dinuclear complex | mdpi.com |

Ligand Design and Synthesis for Specific Metal Affinities

The design and synthesis of novel thiophosphonate ligands with tailored properties for specific metal affinities is an active area of research. caltech.edu By modifying the substituents on the phosphorus atom and the thio- or dithiophosphate backbone, it is possible to tune the electronic and steric properties of the ligand.

This allows for the development of ligands with enhanced selectivity for certain metal ions. For example, computational docking methods are used to predict the binding modes and affinities of ligands to target receptors, aiding in the rational design of new inhibitors and complexes. nih.govnih.gov The synthesis of these tailored ligands often involves multi-step organic and organophosphorus chemistry procedures. acs.org The goal is to create ligands that can form stable and specific complexes for applications in areas such as catalysis, sensing, and materials science. caltech.edu

Advanced Synthetic and Industrial Applications of Dimethyl Thiophosphonate and Its Derivatives

Role as Chemical Intermediate in Organic Synthesis

Dimethyl thiophosphonate (DMTP), also known as O,O-dimethyl phosphorothioate (B77711), is a versatile organophosphorus compound that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. cymitquimica.comnih.gov Its structure, featuring a reactive thiophosphate group, makes it a valuable building block for creating new carbon-phosphorus and phosphorus-heteroatom bonds, which are central to many applications in medicinal and agricultural chemistry. cymitquimica.comfrontiersin.org The preparation of organophosphorus compounds often relies on the transformation of precursors like DMTP. frontiersin.org

Synthesis of Organophosphorus Compounds

This compound is a foundational reagent in organophosphorus chemistry. cymitquimica.com It serves as a precursor for a variety of derivatives through reactions that target its P-S, P-O, or P-H functionalities (in its tautomeric form). One common approach involves the coupling of P(O)-H compounds with thiols or disulfides to construct the phosphorothioate backbone. researchgate.netresearchgate.net For instance, efficient methods have been developed for the direct sulfur-phosphorus bond coupling by reacting thiols or thiophenols with H-phosphine oxides or H-phosphinate esters, often promoted by an oxidizing agent. researchgate.net

Furthermore, electrochemical methods are emerging as a modern tool for the synthesis of organophosphorus compounds. nih.gov These techniques can facilitate C-P bond formation under mild conditions. For example, the electrochemical coupling of arenes with trialkyl phosphites has been reported for synthesizing arylphosphonates. nih.gov While not directly starting from this compound, these innovative methods highlight the ongoing development in the field for creating P-C bonds, a transformation for which DMTP and its derivatives are prime candidates. The synthesis of various organophosphates and thiophosphates demonstrates the versatility of phosphorus-containing building blocks in accessing complex molecular architectures. nih.govncl.ac.uk

Synthesis of α-Amino Phosphonothionates and Phosphonothioic Acids

α-Aminophosphonic acids and their derivatives are significant as structural analogs of α-amino acids, exhibiting a range of biological activities. nih.govmdpi.com The synthesis of their thionated counterparts, α-amino phosphonothionates, can be achieved through variations of classic reactions like the Pudovik or Kabachnik-Fields reaction. researchgate.netorganic-chemistry.org

The Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an imine, can be adapted for thiophosphonates. Research has shown that dialkyl thiophosphites, such as diethyl thiophosphite, readily add to aldehydes and ketones. mdpi.com By analogy, the reaction between an imine and a dialkyl thiophosphite (e.g., dimethyl thiophosphite, a tautomer of this compound) provides a direct route to α-amino phosphonothionates. This three-component reaction, typically involving an aldehyde, an amine, and a thiophosphite, offers an efficient pathway to these target molecules.

The general scheme for this synthesis is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

| Aldehyde (R¹CHO) | Amine (R²NH₂) | Dimethyl Thiophosphite | α-Amino Phosphonothionate | Kabachnik-Fields Analogue |

| Imine (R¹CH=NR²) | Dimethyl Thiophosphite | - | α-Amino Phosphonothionate | Pudovik Analogue |

This table illustrates the general reactants for the synthesis of α-Amino Phosphonothionates.

Hydrolysis of the resulting phosphonothionate esters can subsequently yield the corresponding α-amino phosphonothioic acids. These acids are of interest for their potential biological activities, mirroring those of their non-thionated phosphonic acid analogs. nih.gov

Generation of Reactive Intermediates

This compound and its derivatives are effective precursors for generating reactive intermediates used in subsequent synthetic transformations. The structural analog, dimethyl methylphosphonate (B1257008), is known to generate a highly reactive ylide, which is a valuable reagent in organic synthesis. wikipedia.org Similarly, the thiophosphonate moiety can be activated to form various reactive species.

For example, deprotonation of the P-H tautomer (dimethyl thiophosphite) can generate a thiophosphite anion. This nucleophilic species can participate in a variety of substitution and addition reactions, enabling the formation of new P-C, P-O, and P-S bonds.

Additionally, epoxymethyl dimethyl phosphonate (B1237965), a derivative, is recognized as a crucial intermediate due to its reactive epoxide group, which is susceptible to nucleophilic ring-opening reactions, leading to a variety of functionalized phosphonates. mdpi.com The synthesis of dimethyl (1E)-3-hydroxyprop-1-enylphosphonate from this epoxide intermediate highlights its value. mdpi.com The thiophosphate group can also influence reactions at other parts of the molecule, acting as a directing group or stabilizing intermediates. In certain reactions, such as those involving free radicals, the P-S bond can undergo homolytic cleavage to generate phosphorus-centered radicals, which can then engage in further reactions. nih.gov

Catalysis

The unique electronic and steric properties of the thiophosphonate group allow this compound and its derivatives to participate in and influence catalytic processes. This includes acting as ligands for metal catalysts and, in some cases, exhibiting inherent catalytic activity.

Catalytic Activity in Organic Transformations

Derivatives of this compound play a role in various catalytic systems. Transition metal complexes featuring organophosphorus ligands are widely used in catalysis. frontiersin.org The sulfur atom in the thiophosphonate moiety provides a soft coordination site that can bind to transition metals, modifying the catalytic activity of the metallic center.

Recent research has focused on the development of metal-organic catalysts for the degradation of organophosphate and phosphorothioate pesticides, which are structurally related to this compound. nih.gov Copper complexes with benzimidazolium-based ligands have demonstrated efficient catalytic activity in the hydrolysis of the phosphorothioate bond in pesticides like parathion. nih.gov In these systems, the catalyst facilitates the breakdown of the pesticide into less toxic products. nih.gov This suggests that the thiophosphate functional group can be a target for catalytic activation and transformation.

Furthermore, metal oxides have been extensively studied for the catalytic decomposition of organophosphorus compounds like dimethyl methylphosphonate (DMMP), a simulant for chemical warfare agents. mdpi.comresearchgate.net Catalysts such as CuO/ZrO₂ have shown high efficiency in breaking down DMMP at elevated temperatures, with synergistic interactions between the metal components enhancing catalytic performance. mdpi.com

Use in Polymerization Processes

Phosphorus-containing polymers are of significant interest for applications such as flame retardants and advanced materials. rsc.orgresearchgate.net this compound derivatives, particularly those functionalized with a polymerizable group, are valuable monomers for creating these functional polymers.

A notable example is the use of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), a related phosphonate monomer, in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. rsc.org The RAFT polymerization of MAPC1 has been successfully carried out using dithioester chain transfer agents to produce poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1). rsc.orgresearchgate.net

The key parameters of this polymerization are summarized in the table below:

| Monomer | Polymerization Method | Chain Transfer Agent (CTA) | Solvent | Result |

| Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) | RAFT | Dithioester | DMF | Good control over molecular weight (8000-24000 g/mol ) |

| (Methacryloyloxy)methyl phosphonic acid (hMAPC1) | RAFT | - | - | Controlled polymerization achieved |

This table summarizes the conditions and outcomes of the RAFT polymerization of phosphonate-containing monomers. rsc.org

The resulting polymer, PMAPC1, can be subsequently hydrolyzed to afford poly((methacryloyloxy)methyl phosphonic acid), a phosphonic acid-containing polymer with applications in areas such as dental additives, dispersants, and corrosion inhibitors. mdpi.comrsc.org The successful controlled polymerization of these phosphonate monomers opens the door to creating complex polymer architectures, such as block copolymers, with tailored properties. rsc.org

Thermocatalytic Decomposition Processes of Related Compounds

The thermal degradation of organophosphorus compounds, a class that includes this compound and its derivatives, is a critical area of research, particularly for applications such as flame retardants and the disposal of chemical waste. The stability and decomposition pathways of these compounds are highly dependent on their molecular structure, specifically the nature of the substituents bonded to the central phosphorus atom.

Research into the thermal degradation of various organophosphorus esters reveals that the level of oxygenation at the phosphorus center is a dominant factor in determining the facility of decomposition. researchgate.netnih.govnih.gov A common initial step in the thermal degradation of these esters is the elimination of a phosphorus acid. researchgate.netnih.govnih.govresearchgate.net However, the temperature at which this occurs varies significantly across different subclasses of organophosphorus compounds.

Compounds with a higher level of oxygenation at the phosphorus atom, such as alkyl phosphates, tend to undergo this elimination reaction at relatively low temperatures. researchgate.netnih.govnih.gov In contrast, compounds with a lower level of oxygenation, which include phosphonates (containing a direct P-C bond) and phosphinates, are significantly more thermally stable. researchgate.netnih.govnih.gov The elimination of a phosphorus acid from these compounds occurs more slowly and necessitates much higher temperatures. researchgate.netnih.govnih.gov Following the initial elimination, the resulting phosphorus acids from phosphonate and phosphinate degradation tend to undergo further fragmentation, evolving volatile species. researchgate.netnih.govnih.gov

| Compound Class | Relative Oxygenation at Phosphorus | Decomposition Temperature | Initial Degradation Step |

| Alkyl Phosphates | High | Relatively Low | Rapid elimination of phosphorus acid |

| Aryl Phosphates | High | Moderate | Elimination of phosphorus acid |

| Phosphonates | Low | High | Slow elimination of phosphorus acid |

| Phosphinates | Low | High | Slow elimination of phosphorus acid |

This table summarizes the general thermal degradation characteristics of different organophosphorus ester classes based on research findings. researchgate.netnih.govnih.gov

Thermocatalytic decomposition offers a more controlled method for breaking down these stable compounds. Extensive studies have been conducted on dimethyl methylphosphonate (DMMP), a structural analogue of this compound, using various metal oxide catalysts. researchgate.netmdpi.commdpi.com These studies provide insight into the catalytic degradation process relevant to related thiophosphonates. Catalysts such as cerium(IV) oxide (CeO₂), aluminum oxide (Al₂O₃), and mixed copper-cerium oxides on an alumina (B75360) support have been shown to be effective. mdpi.commdpi.com

The decomposition mechanism over these catalysts involves the cleavage of the P-OCH₃ and P-CH₃ bonds. researchgate.netmdpi.com Research on Al₂O₃ shows that the P-OCH₃ bonds are broken at temperatures between 200 °C and 300 °C, whereas the P-CH₃ bond is significantly more resilient, remaining intact even above 400 °C. mdpi.com The surface lattice oxygen of the metal oxide catalyst is crucial for the decomposition process. mdpi.com A primary factor in the deactivation of the catalyst during the reaction is the accumulation of non-volatile species like phosphates, carbonates, and formates on its surface. mdpi.com

Development of Chemical Agent Simulants for Research

The extreme toxicity of chemical warfare agents (CWAs), such as the G-series nerve agent Sarin and the V-series agent VX, necessitates the use of less toxic simulants for research and development of detection, protection, and decontamination technologies. nih.govresearchgate.net An ideal simulant mimics the key physicochemical properties of the agent, such as structure, polarity, and vapor pressure, without posing a significant health risk to researchers. researchgate.net

Dimethyl methylphosphonate (DMMP) is a widely accepted and extensively studied simulant for the G-series nerve agent Sarin. nih.govacs.orgwikipedia.orgrsc.org The choice of DMMP as a simulant is due to its strong structural resemblance to Sarin and its significantly lower toxicity. rsc.org This allows for safe, controlled laboratory experiments aimed at understanding the behavior of nerve agents and developing effective countermeasures. nih.gov Research using DMMP has been pivotal in advancing the design of sensor technologies and filtration materials, such as those based on metal oxides and phthalocyanines. acs.orgucr.edu

| Property | Sarin (GB) | Dimethyl Methylphosphonate (DMMP) |

| Chemical Formula | C₄H₁₀FO₂P | C₃H₉O₃P |

| Molecular Weight ( g/mol ) | 140.09 | 124.08 |

| Key Functional Group | P=O | P=O |

| Toxicity | Extremely High | Low |

This table provides a comparison of key properties of the nerve agent Sarin and its commonly used simulant, DMMP. acs.orgrsc.org

While DMMP serves as an analogue for oxygen-containing phosphonates like Sarin, thiophosphonates (compounds containing a P=S bond) and their derivatives are also of significant interest in chemical defense research. These compounds, including derivatives of this compound, are recognized as potential precursors and markers for V-series nerve agents, such as VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate). scielo.brscielo.br The study of compounds like O,O'-diethyl methylphosphonothioate contributes to a deeper understanding of the synthesis and detection of these hazardous substances for verification purposes under the Chemical Weapons Convention (CWC). scielo.brscielo.br

Furthermore, other organothiophosphorus compounds have been identified as suitable simulants. Malathion (B1675926), an organothiophosphate pesticide, has been used in human volunteer trials as a simulant for VX, demonstrating that related sulfur-containing organophosphorus compounds are valuable tools for testing the efficacy of emergency decontamination systems. nih.gov The study of this compound and its derivatives is therefore integral to developing a comprehensive understanding of both G-series and V-series agent behavior and countermeasures.

Environmental Transformation and Degradation Pathways of Organothiophosphonate Compounds

Hydrolysis Kinetics and Environmental Factors

The hydrolysis of dimethyl thiophosphonate is a critical process influencing its persistence in the environment. The rate of this chemical degradation is significantly influenced by several environmental factors, including pH, temperature, and the presence of other substances.

The hydrolysis of organophosphate compounds like this compound generally follows pseudo-first-order kinetics. nih.govresearchgate.net The rate of hydrolysis is pH-dependent. Under acidic conditions (pH < 4), the thiophosphate ester bond may be hydrolyzed, which can lead to the release of hydrogen sulfide (B99878). Conversely, in alkaline conditions (pH > 9), deprotonation of ammonium (B1175870) ions can destabilize the salt form of the compound. For some related organophosphorus compounds, the pH optimum for enzymatic hydrolysis has been observed to be between 8.5 and 9.5. asm.org

Temperature also plays a crucial role in the hydrolysis rate. An increase in temperature generally enhances the rate of hydrolysis. researchgate.net For instance, studies on similar organophosphate compounds have shown a significant increase in hydrolysis rates with rising temperatures. nih.govresearchgate.net

The presence of other substances, such as surfactants and cosolvents, can also affect hydrolysis kinetics. Surfactants may enhance the hydrolysis rate by increasing the availability of the compound in aqueous solutions. researchgate.net The addition of cosolvents, combined with heating, has also been shown to significantly enhance the solubility and hydrolysis of related compounds. researchgate.net

The primary products of the hydrolysis of this compound are dimethyl phosphoric acid and hydrogen sulfide.

Table 1: Factors Affecting Hydrolysis of this compound and Related Compounds

| Factor | Effect on Hydrolysis Rate | Reference |

| pH | Rate is dependent on pH; hydrolysis of the thiophosphate ester bond can occur under acidic conditions (pH < 4), while alkaline conditions (pH > 9) can lead to destabilization. | |

| Temperature | Increasing temperature generally increases the rate of hydrolysis. nih.govresearchgate.net | nih.govresearchgate.net |